N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a cyano group, and methoxy and phenyl substituents, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with an appropriate diketone or β-keto ester.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Methoxyphenyl Substitution: The methoxyphenyl group can be added through electrophilic aromatic substitution or via a Suzuki-Miyaura coupling reaction.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies due to its structural complexity.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding, while the methoxy and phenyl groups can enhance binding affinity through hydrophobic interactions. The pyrazole ring can act as a pharmacophore, interacting with active sites in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(2-methoxyphenyl)methyl]-N-phenylbenzamide
- 1-methyl-5-phenyl-1H-pyrazole-4-carboxamide
- 2-methoxyphenylmethyl-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide
Uniqueness
N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its structural complexity allows for diverse chemical reactions and potential biological activities that are not as pronounced in simpler analogs.
Properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-1-methyl-5-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-24-19(14-8-4-3-5-9-14)16(13-22-24)20(25)23-17(12-21)15-10-6-7-11-18(15)26-2/h3-11,13,17H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGJNKXQLIZNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC(C#N)C2=CC=CC=C2OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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